4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Overview
Description
4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C21H14N2O5 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.09027155 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Research by Küçükgüzel et al. (1999) explored the synthesis and evaluation of antimycobacterial activity of certain compounds, including derivatives closely related to isoxazolones, against Mycobacterium species. Compounds exhibited promising activity, especially against Mycobacterium tuberculosis and Mycobacterium fortuitum, highlighting their potential in treating tuberculosis and other mycobacterial infections Ş. Küçükgüzel, S. Rollas, I. Küçükgüzel, & M. Kiraz, 1999.
Antibacterial and Antifungal Properties
Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives showing significant antibacterial and antifungal activities. Their study underscores the utility of these compounds in developing new antimicrobial agents, which could be crucial in addressing the rising challenge of antibiotic resistance M. F. Dhaduk & H. Joshi, 2022.
Heteroaromatic Compounds Synthesis
Sasaki and Yoshioka's research (1971) into the synthesis and reactions of α-acetylenic ketones containing the nitrofuran ring provided foundational insights into the chemistry of heteroaromatic compounds. Their work contributes to understanding the reactivity and potential applications of these compounds in creating novel heteroaromatic systems Tadashi. Sasaki & T. Yoshioka, 1971.
Electrooptic Applications
Marder et al. (1994) discovered that conjugated organic compounds with isoxazolone acceptors exhibit large first molecular hyperpolarizabilities, which are crucial for electrooptic applications. This finding suggests that such compounds can enhance the performance of poled-polymer electrooptic modulators, potentially advancing telecommunications technology S. Marder, L. Cheng, B. Tiemann, A. Friedli, M. Blanchard‐Desce, J. Perry, & Jürgen Skindhøj, 1994.
Larvicidal Activity
Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, revealing that some derivatives exhibit larvicidal activity against Aedes aegypti. This research points towards potential applications in controlling mosquito populations, which is vital for combating mosquito-borne diseases Ana Beatriz S. Sampaio, Mônica Shigemi S. Mori, L. Albernaz, L. Espindola, C. E. Salvador, & C. K. Andrade, 2023.
Properties
IUPAC Name |
(4Z)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c1-13-7-9-16(18(11-13)23(25)26)19-10-8-15(27-19)12-17-20(22-28-21(17)24)14-5-3-2-4-6-14/h2-12H,1H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSGDSKKLJRNW-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=NOC3=O)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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